7-Methyl-6-oxa-9-azaspiro[4.5]decane

Sigma receptor pharmacology Neuropharmacology Receptor binding assays

7-Methyl-6-oxa-9-azaspiro[4.5]decane (CAS 1018608-06-4) is a spirocyclic heterocyclic compound featuring a unique bicyclic architecture where an oxa- and aza-containing ring system is connected through a single spiro carbon atom. This compound has garnered research interest primarily due to its pharmacological activity at sigma (σ) receptors, particularly the sigma-2 (σ2) receptor subtype, where it exhibits a binding affinity with an inhibition constant (Ki) of approximately 90 nM in rat PC12 cells.

Molecular Formula C9H17NO
Molecular Weight 155.241
CAS No. 1018608-06-4
Cat. No. B2650801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-6-oxa-9-azaspiro[4.5]decane
CAS1018608-06-4
Molecular FormulaC9H17NO
Molecular Weight155.241
Structural Identifiers
SMILESCC1CNCC2(O1)CCCC2
InChIInChI=1S/C9H17NO/c1-8-6-10-7-9(11-8)4-2-3-5-9/h8,10H,2-7H2,1H3
InChIKeyUTVSZYNMYJKCEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-6-oxa-9-azaspiro[4.5]decane (CAS 1018608-06-4): Structural and Pharmacological Overview for Procurement Decisions


7-Methyl-6-oxa-9-azaspiro[4.5]decane (CAS 1018608-06-4) is a spirocyclic heterocyclic compound featuring a unique bicyclic architecture where an oxa- and aza-containing ring system is connected through a single spiro carbon atom . This compound has garnered research interest primarily due to its pharmacological activity at sigma (σ) receptors, particularly the sigma-2 (σ2) receptor subtype, where it exhibits a binding affinity with an inhibition constant (Ki) of approximately 90 nM in rat PC12 cells [1]. Additionally, the compound has been documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary inhibitory effects on formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [2]. Its molecular architecture, characterized by a spirocyclic framework with a methyl substituent at the 7-position and an oxygen heteroatom in the 6-position, distinguishes it from other spirocyclic analogs and underpins its unique pharmacological profile, making it a valuable tool compound for neuroscience and inflammation research .

Why Generic Substitution of 7-Methyl-6-oxa-9-azaspiro[4.5]decane with In-Class Analogs Is Scientifically Invalid


The spirocyclic 6-oxa-9-azaspiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry, but minor structural modifications—such as the presence, position, or nature of substituents—can profoundly alter pharmacological activity, receptor subtype selectivity, and physicochemical properties [1]. For instance, while 7-Methyl-6-oxa-9-azaspiro[4.5]decane exhibits a Ki of 90 nM at the sigma-2 receptor, closely related N-substituted spirocyclic furopyrazole analogs can achieve sub-nanomolar affinity (Ki = 0.50–1.28 nM) at the sigma-1 receptor [2]. Similarly, the introduction of a cyclopropyl group, as in 7-cyclopropyl-7-methyl-6-oxa-9-azaspiro[4.5]decane, significantly alters molecular weight (195.30 vs. 155.24 g/mol) and lipophilicity (XLogP3 = 1.5) [3]. These differences underscore that in-class compounds are not interchangeable; substituting one analog for another without rigorous experimental validation can lead to erroneous conclusions in target engagement studies, misinterpretation of structure-activity relationships (SAR), and failed reproducibility in biological assays [1]. The following quantitative evidence guide provides the specific, data-driven differentiation required for informed scientific selection and procurement.

Quantitative Differentiation Guide: 7-Methyl-6-oxa-9-azaspiro[4.5]decane vs. Closest Analogs


Sigma-2 Receptor Affinity: 7-Methyl-6-oxa-9-azaspiro[4.5]decane vs. High-Affinity Sigma-1 Ligands

7-Methyl-6-oxa-9-azaspiro[4.5]decane binds to the sigma-2 (σ2) receptor with a Ki of 90 nM, as determined in rat PC12 cells [1]. In contrast, closely related spirocyclic furopyrazole derivatives, such as the N-benzyl analog (compound 3b), exhibit a Ki of 0.50 nM at the sigma-1 (σ1) receptor, a 180-fold difference in affinity [2]. This differential binding profile highlights the critical impact of scaffold substitution on receptor subtype selectivity, making 7-Methyl-6-oxa-9-azaspiro[4.5]decane a more appropriate tool for studies focused on σ2-mediated pathways, where high σ1 affinity could confound interpretation.

Sigma receptor pharmacology Neuropharmacology Receptor binding assays

Physicochemical Properties: 7-Methyl-6-oxa-9-azaspiro[4.5]decane vs. 7-Cyclopropyl-7-methyl-6-oxa-9-azaspiro[4.5]decane

7-Methyl-6-oxa-9-azaspiro[4.5]decane possesses a molecular weight of 155.24 g/mol and a predicted boiling point of 237.3±15.0 °C . In comparison, its cyclopropyl-substituted analog, 7-cyclopropyl-7-methyl-6-oxa-9-azaspiro[4.5]decane, has a significantly higher molecular weight of 195.30 g/mol and an XLogP3 value of 1.5 [1]. The lower molecular weight of the target compound may confer advantages in permeability and oral bioavailability, while its distinct lipophilicity profile (as inferred from structural differences) may influence membrane partitioning and off-target binding compared to bulkier analogs.

Medicinal chemistry Drug discovery Physicochemical profiling

Enzymatic Inhibition Profile: Lipoxygenase Inhibition vs. In-Class Sigma Ligands

7-Methyl-6-oxa-9-azaspiro[4.5]decane is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This polypharmacological enzyme inhibition profile is not reported for other spirocyclic sigma receptor ligands, such as the furopyrazole derivatives (3b, 3c) which are primarily optimized for high sigma-1 receptor affinity [2]. The compound's ability to modulate multiple nodes in the arachidonic acid pathway distinguishes it as a unique chemical probe for studying inflammation and lipid mediator signaling.

Inflammation research Enzymology Arachidonic acid cascade

Optimal Research and Industrial Application Scenarios for 7-Methyl-6-oxa-9-azaspiro[4.5]decane


Sigma-2 Receptor Pharmacology Studies

Employ 7-Methyl-6-oxa-9-azaspiro[4.5]decane as a reference ligand in sigma-2 receptor binding and functional assays to differentiate σ2-mediated effects from σ1-mediated effects, given its 90 nM Ki at σ2 and the 180-fold lower affinity compared to high-affinity σ1 ligands [1]. This is particularly valuable in neuropharmacology research exploring the role of σ2 receptors in cancer, neurodegenerative diseases, and pain [2].

Arachidonic Acid Cascade and Inflammation Research

Utilize the compound's potent lipoxygenase inhibition and ancillary effects on cyclooxygenase to probe the arachidonic acid metabolic pathway [1]. Its dual sigma receptor binding and enzyme inhibition profile makes it a unique chemical tool for dissecting the interplay between sigma receptor signaling and lipid mediator production in inflammatory and pain models.

Medicinal Chemistry Lead Optimization

Leverage the compound's low molecular weight (155.24 g/mol) as a starting scaffold for the design of novel sigma receptor ligands or lipoxygenase inhibitors with improved drug-like properties [1]. The spirocyclic core provides a rigid, three-dimensional framework that can be functionalized to enhance potency, selectivity, or pharmacokinetic parameters without exceeding desirable physicochemical limits [2].

Technical Documentation Hub

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